Methoclocinnamox is a synthetic opioid classified as a codeinone derivative. [, ] It acts as a partial agonist at the mu-opioid receptor. [, , ] This characteristic makes it a valuable tool for investigating the complex mechanisms of opioid receptor function and for potentially developing novel therapeutics for opioid addiction. []
Methoclocinnamox is a synthetic compound that belongs to the class of chemical substances known as opioid receptor antagonists. It is primarily investigated for its potential applications in treating opioid addiction and managing pain without the addictive properties associated with traditional opioids. Methoclocinnamox functions by blocking the effects of opioids at their receptors, thereby reducing the potential for abuse and dependence.
Methoclocinnamox is derived from modifications made to existing opioid structures, particularly focusing on enhancing antagonistic properties while minimizing agonistic effects. The compound has been studied in various research settings, particularly in pharmacological studies aimed at understanding its efficacy and safety profile.
Methoclocinnamox is classified under the following categories:
The synthesis of Methoclocinnamox involves several chemical reactions, primarily focusing on modifying the structure of existing opioid compounds. The synthesis can be broken down into key steps:
The specific reaction pathways and conditions (e.g., temperature, solvents) are critical for optimizing yield and purity. Detailed analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry is employed to confirm the structure and purity of the synthesized compound.
Methoclocinnamox has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The exact molecular formula and structural representation can be determined through computational chemistry methods and empirical data.
Methoclocinnamox participates in various chemical reactions that can be categorized as follows:
These reactions are often studied using in vitro assays and animal models to evaluate pharmacokinetics and pharmacodynamics.
Methoclocinnamox acts primarily as an antagonist at the mu-opioid receptors in the central nervous system. By binding to these receptors without activating them, it effectively blocks the euphoric effects of opioids, thus reducing cravings and withdrawal symptoms in individuals with opioid use disorder.
Methoclocinnamox has been explored for several applications in scientific research:
Methoclocinnamox, systematically named (E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide, is classified as a cinnamoylamidomorphinan derivative [1] [5]. Its molecular formula is C₃₀H₃₁ClN₂O₄, corresponding to a molecular weight of 519.04 g/mol [1]. The compound features a stereochemically complex structure with multiple fused rings, including a benzofuroisoquinoline core, and a distinctive (E)-3-(4-chlorophenyl)acrylamide side chain [1] [8]. This side chain is critical for its pseudo-irreversible binding behavior at opioid receptors. Methoclocinnamox is designated as a selective μ-opioid receptor partial agonist with mixed agonist-antagonist pharmacological effects [1] [7]. Its structural backbone derives from modifications of buprenorphine, incorporating a chlorine atom at the para-position of the cinnamoyl phenyl ring, which differentiates it from the methyl-substituted analogue Methocinnamox [2] [5].
Table 1: Key Chemical Properties of Methoclocinnamox
Property | Value |
---|---|
IUPAC Name | (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide |
Molecular Formula | C₃₀H₃₁ClN₂O₄ |
Molecular Weight | 519.04 g/mol |
CAS Registry Number | 117332-69-1 |
Key Structural Features | 4-Chlorocinnamoyl group; Cyclopropylmethyl substitution; Benzofuroisoquinoline core |
Methoclocinnamox emerged from a focused effort by researchers at the National Institute on Drug Abuse (NIDA) and the National Institutes of Health (NIH) during the early 1990s to develop long-acting opioid antagonists and partial agonists for addiction treatment [1] [2]. Its discovery followed the synthesis of Clocinnamox in 1992, an irreversible μ-opioid receptor antagonist [1]. By 1995, Methoclocinnamox (initially coded as NIH-10420 or MCCAM) was described in foundational studies led by Woods et al., which characterized its mixed agonist-antagonist profile and unprecedented duration of action [1]. Unlike conventional reversible antagonists like naloxone, Methoclocinnamox demonstrated "pseudo-irreversible" receptor binding, rendering it insurmountable by agonists such as morphine or fentanyl [1] [7]. This property sparked interest in its application for opioid dependence, as it could provide sustained blockade of opioid effects while exerting partial agonist activity to alleviate withdrawal [1]. Despite promising preclinical results, Methoclocinnamox was not advanced to clinical development, overshadowed by its analogue Methocinnamox (MCAM), which exhibits pure antagonist activity and entered NIH-funded clinical trials for opioid use disorder by 2023 [2] [4].
The cinnamoylamidomorphinan family comprises structurally related compounds characterized by a cinnamoyl group attached to an aminomorphinan core. Methoclocinnamox occupies a distinct niche within this family due to two critical structural features: its O-methylation at C9 and the para-chloro substitution on the cinnamoyl phenyl ring [1] [5] [7]. These modifications confer its unique μ-opioid receptor partial agonism, contrasting with:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7